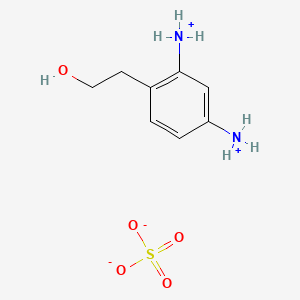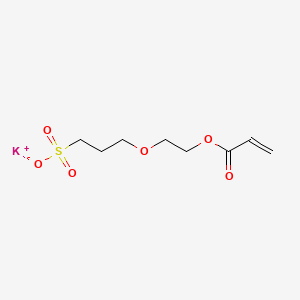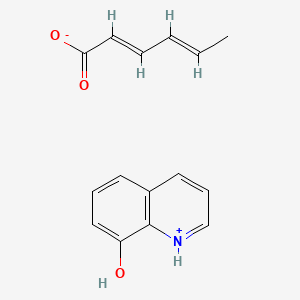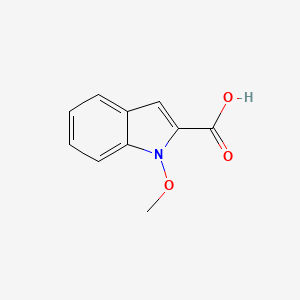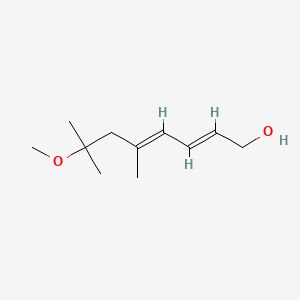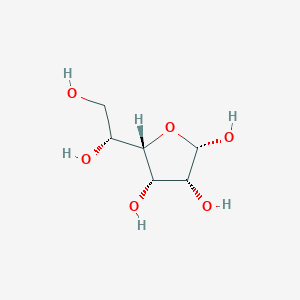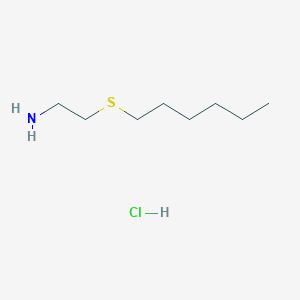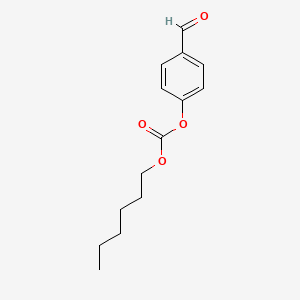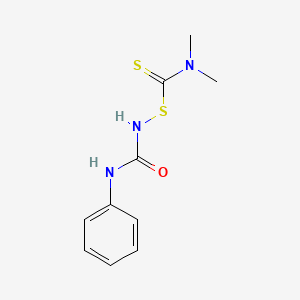
Urea, N-(((dimethylamino)thioxomethyl)thio)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea typically involves the reaction of dimethylamine, carbon disulfide, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dimethylamine reacts with carbon disulfide to form dimethylammonium dithiocarbamate.
Step 2: The dimethylammonium dithiocarbamate is then reacted with phenyl isocyanate to yield N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with similar chemical properties.
N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.
Phenylurea Derivatives: Compounds with a phenyl group attached to the urea moiety.
Uniqueness
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea stands out due to its unique combination of a dimethylamino group, a thioxomethyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93686-60-3 |
|---|---|
Molekularformel |
C10H13N3OS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
(phenylcarbamoylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-12-9(14)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12,14) |
InChI-Schlüssel |
PGINXCCSVDJQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SNC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
